molecular formula C10H16FNO3 B12843478 tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate

tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate

Cat. No.: B12843478
M. Wt: 217.24 g/mol
InChI Key: PABLOPMZCFQFHB-GVHYBUMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a fluorine atom, and a formyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical studies.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the formyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4R)-4-chloro-2-formylpyrrolidine-1-carboxylate
  • tert-Butyl (4R)-4-bromo-2-formylpyrrolidine-1-carboxylate
  • tert-Butyl (4R)-4-methyl-2-formylpyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.

Properties

Molecular Formula

C10H16FNO3

Molecular Weight

217.24 g/mol

IUPAC Name

tert-butyl (4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h6-8H,4-5H2,1-3H3/t7-,8?/m1/s1

InChI Key

PABLOPMZCFQFHB-GVHYBUMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC1C=O)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C=O)F

Origin of Product

United States

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